molecular formula C14H20N4O2 B2516969 N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034227-62-6

N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2516969
CAS RN: 2034227-62-6
M. Wt: 276.34
InChI Key: AWIBVQVMJIKPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide" is a chemical entity that has been studied in the context of various research areas, including analgesia and supramolecular chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, typically involves the formation of oxalamide groups and the attachment of pyridyl and piperidyl moieties. For instance, the synthesis of fentanyl analogs involves the combination of a piperidine ring with a phenyl group and a propanamide moiety . Although the exact synthesis of "this compound" is not detailed, similar synthetic routes may be employed, involving the formation of the oxalamide backbone and subsequent functionalization with pyridine and piperidine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and X-ray crystallography . These studies reveal the presence of supramolecular motifs and hydrogen bonding networks, which are likely to be present in "this compound" as well. The polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide exhibit different conformations and hydrogen bonding patterns, which could also be relevant to the compound .

Chemical Reactions Analysis

The chemical reactivity of oxalamide compounds is often influenced by the presence of the amide group and the substituents attached to it. The papers suggest that these compounds can participate in hydrogen bonding and form supramolecular networks . The reactivity of "this compound" may also involve similar interactions, potentially leading to the formation of extended structures or complexes with metals, as seen in the cobalt(II) complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of related oxalamide compounds include their crystalline structure, hydrogen bonding capabilities, and coordination with metal ions . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications. The compound "this compound" is likely to share some of these properties, such as the ability to form crystalline structures with specific hydrogen bonding patterns and possibly coordinate with metal ions.

Scientific Research Applications

Supramolecular Architecture

Jianbo Qin et al. (2010) discussed the crystal structure of a related compound, highlighting the hydrogen bonding between amino and pyridinium groups to the O atoms of centrosymmetric isopolyoxometalate anions, forming a three-dimensional supramolecular architecture (Qin, Dong, Li, & Gong, 2010).

Heterocyclic Compounds in Pharmaceuticals

Research by Ya Suhiko Higasio and T. Shoji (2001) elaborates on nitrogen-containing heterocyclic compounds, including pyridines and piperidines, underlining their significant biological activities and applications in pharmaceuticals and agrochemicals (Higasio & Shoji, 2001).

Thioanalogues Study

Marzena Wojciechowska-Nowak et al. (2011) synthesized and reported the structural characteristics of thioanalogues related to N1-methyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, providing insights into their spectral properties and molecular conformations (Wojciechowska-Nowak, Boczoń, Warżajtis, Rychlewska, & Jasiewicz, 2011).

Structural Insights and Catalysis

Ling‐Jiun Wang, Dongtao Liu, and Dongmei Cui (2012) explored NNN-tridentate pyrrolyl rare-earth metal complexes, shedding light on their structure and catalytic activity on specific selective living polymerization of isoprene, indicating the versatile applications of these compounds in catalysis (Wang, Liu, & Cui, 2012).

Synthesis and Bioactivity

A study on the synthesis and bioactivity of a novel 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime compound provides insights into its structural characteristics and potential bioactive properties, emphasizing the importance of such compounds in developing new materials with specific functions (Si-jia, 2011).

properties

IUPAC Name

N-methyl-N'-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-15-13(19)14(20)17-9-11-4-7-18(8-5-11)12-3-2-6-16-10-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIBVQVMJIKPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1CCN(CC1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.